1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-11-9-15(10-12-18)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)17-6-4-5-16(24)13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYLEMMGSFHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of (1H-Pyrazol-5-Yl)Anilines and Ethers
A pivotal method for constructing the pyrazolo[4,3-c]quinoline framework involves acid-promoted cyclization. Mu et al. demonstrated that (1H-pyrazol-5-yl)anilines 1 react with ethers 2 under acidic conditions (e.g., H2SO4 or HCl) at 80–100°C, facilitating C–O bond cleavage and subsequent cyclization. This approach eliminates the need for metal catalysts and achieves moderate to good yields (50–75%) (Table 1).
Mechanistic Insights :
The reaction proceeds via protonation of the ether’s oxygen, generating a carbocation intermediate that undergoes nucleophilic attack by the pyrazole’s NH group. Intramolecular cyclization then forms the quinoline ring, with the 3-fluorophenyl and 4-methoxyphenyl groups introduced via pre-functionalized starting materials.
Optimization :
- Solvent : Ethanol or acetic acid enhances solubility without side reactions.
- Temperature : Yields plateau above 90°C due to decomposition.
- Substituent Tolerance : Electron-withdrawing groups (e.g., -F) on the aniline improve reaction rates.
Multicomponent Reactions Using Arylglyoxals and Pyrazol-Amines
Marjani et al. developed a one-pot, three-component strategy combining arylglyoxals 3 , 3-methyl-1-aryl-1H-pyrazol-5-amine 4 , and cyclic 1,3-dicarbonyl compounds 5 in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst. This method constructs the pyrazoloquinoline skeleton via sequential Knoevenagel condensation, Michael addition, and oxidation (Table 1).
Key Advantages :
- Atom Economy : All reactants contribute to the final product.
- Green Chemistry : Water as solvent reduces environmental impact.
- Yield : 65–85% for derivatives with electron-donating groups (e.g., -OCH3).
Limitations :
- Steric hindrance from bulky substituents (e.g., 2-naphthyl) reduces yields to <50%.
- Oxidative dearomatization steps require precise stoichiometric control.
Friedländer Condensation for Pyrazoloquinoline Synthesis
The Friedländer reaction, a classical route to quinolines, has been adapted for pyrazoloquinolines. Tomasik et al. condensed o-aminocarbonyl compounds 6 with pyrazolones 7 in ethylene glycol at 120°C, achieving 20–85% yields depending on substituents. For 1-(3-fluorophenyl)-3-(4-methoxyphenyl) derivatives, o-amino-3-fluorobenzaldehyde 8 and 4-methoxyphenyl-substituted pyrazolone 9 are ideal precursors (Table 1).
Reaction Dynamics :
- Catalysis : ZnCl2 or CdCl2 accelerates cyclization but introduces toxicity concerns.
- Microwave Assistance : Reduces reaction time from hours to minutes while improving crystallinity by 63%.
Comparative Analysis of Synthetic Routes
Table 1 : Preparation Methods for 1-(3-Fluorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazolo[4,3-c]Quinoline
| Method | Starting Materials | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | (1H-Pyrazol-5-yl)aniline, Ethers | H2SO4, 90°C, 6h | 50–75 | Metal-free, scalable |
| Multicomponent Reaction | Arylglyoxal, Pyrazol-amine, Dicarbonyl | TPAB, H2O, 80°C, 8h | 65–85 | One-pot, environmentally friendly |
| Friedländer Condensation | o-Aminocarbonyl, Pyrazolone | ZnCl2, ethylene glycol, 120°C | 20–85 | High functional group tolerance |
| Sonochemical Chalcone | 4-Fluorobenzaldehyde, 4-Methoxyacetophenone | KOH, ultrasound, 10min | 95 | Energy-efficient precursor synthesis |
Mechanistic and Practical Considerations
Regioselectivity Challenges :
The positioning of the 3-fluorophenyl group requires careful selection of ortho-substituted precursors to avoid isomerization. Nuclear magnetic resonance (NMR) studies confirm regiochemistry via distinct coupling patterns in the aromatic region.
Purification Techniques :
- Column chromatography with silica gel (ethyl acetate/hexane) resolves regioisomers.
- Recrystallization from ethanol yields >99% purity for biological testing.
Scale-Up Potential : Multicomponent and sonochemical methods are most amenable to industrial scaling due to minimal waste and rapid kinetics.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 369.4 g/mol. Its structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological properties, making it a candidate for further research in drug development.
Anticancer Properties
Numerous studies have indicated that pyrazoloquinolines exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research suggests that the mechanism of action may involve the modulation of signaling pathways related to cell growth and survival.
- Case Study: A recent investigation demonstrated that derivatives of pyrazoloquinolines showed potent activity against breast cancer cells, leading to a reduction in tumor size in animal models .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.
- Research Findings: Studies have reported that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo, suggesting a potential application in conditions like arthritis .
Antidiabetic Activity
Recent advancements have highlighted the antidiabetic potential of pyrazoloquinolines. Specifically, they may act as α-glucosidase inhibitors, which are crucial for managing blood sugar levels.
- Clinical Relevance: A study found that certain pyrazoloquinoline derivatives exhibited significant inhibition of α-glucosidase activity, indicating their potential as therapeutic agents in diabetes management .
Synthesis and Derivatives
The synthesis of 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity.
| Synthesis Method | Description |
|---|---|
| Friedländer Condensation | Involves the reaction of anthranilic acid derivatives with appropriate pyrazolones to form the quinoline structure. |
| Pfitzinger Reaction | Utilizes o-aminobenzaldehydes and ketones under basic conditions to construct the heterocyclic framework. |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Pyrazolo[4,3-c]quinoline derivatives are often tailored by varying substituents on the phenyl rings or the quinoline core. Below is a comparative analysis of key analogs:
†Estimated based on logP of C350-0236 . ‡IC₅₀ for LPS-stimulated NO production in RAW 264.7 cells .
Key Observations :
- Electron-Withdrawing vs.
- Amino Substitution: Amino-substituted derivatives (e.g., 2i, 42) exhibit superior potency in anti-inflammatory and enzyme inhibition assays compared to non-amino analogs, suggesting the amino group plays a critical role in target engagement .
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound may improve solubility relative to 3-methoxyphenyl derivatives (e.g., C350-0685 in ), though this remains untested.
Mechanism of Action
- Anti-Inflammatory Activity: Analog 2i inhibits LPS-induced NO production (IC₅₀ = 0.12 µM) by suppressing iNOS and COX-2 expression, a mechanism likely shared by the target compound given its structural similarity .
- Enzyme Inhibition: Compound 42 specifically inhibits bacterial β-glucuronidase (βG) in a pH-dependent manner, with reduced activity at lower pH due to altered enzyme surface charge . The target compound lacks an amino group, which is critical for 42's βG binding, suggesting divergent applications.
Physicochemical Properties
Structural Optimization Insights :
- Amino vs. Methoxy: Replacing the 3-methoxyphenyl group with an amino group (as in 2i) significantly enhances anti-inflammatory activity but reduces logP .
- Fluorine Positioning : Moving the fluorine from position 3 to 4 (as in C350-0236 ) marginally increases logP but may alter target selectivity .
Biological Activity
1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazoloquinoline core, has drawn attention for various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 1-(3-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
- Molecular Formula : C23H16FN3O
- Molecular Weight : 371.39 g/mol
Biological Activity Overview
The biological activities of 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline have been investigated in various studies:
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, a study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Compounds similar to 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline showed potent inhibition of NO production and inducible nitric oxide synthase (iNOS) expression .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | N/A | N/A |
| 2c | N/A | N/A |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been documented. The compound's structure allows it to interact with various cellular targets involved in cancer progression. A recent study highlighted that certain derivatives exhibited selective cytotoxicity against different cancer cell lines while showing low toxicity to normal cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HEL (Erythroleukemia) | 4g | 1.00 ± 0.42 |
| Vero (Normal) | 4g | >25 |
The mechanism of action for this compound is likely multifaceted, involving interaction with various proteins and pathways:
- Inhibition of iNOS and COX-2 : The anti-inflammatory properties are primarily attributed to the inhibition of iNOS and cyclooxygenase-2 (COX-2), leading to reduced NO production .
- Cell Cycle Arrest : Anticancer activity may involve cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of compounds related to pyrazolo[4,3-c]quinolines:
- Study on Anti-inflammatory Effects : A series of derivatives were synthesized and tested for their ability to inhibit LPS-induced NO production. The results indicated that structural modifications significantly influenced their biological activity .
- Anticancer Evaluation : In vitro studies demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibited potent cytotoxic effects against various cancer cell lines while maintaining selectivity towards normal cells .
Q & A
Q. What are the primary synthetic challenges in preparing 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of substituted phenylhydrazines with quinoline precursors. Key challenges include regioselectivity in pyrazole-quinoline fusion and managing steric hindrance from bulky substituents. Optimization strategies:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts (e.g., 30% yield improvement under 100°C, 20 min vs. 12-hour reflux) .
- Catalysts like Pd(OAc)₂ for Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-methoxyphenyl) with >80% yield .
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/ethanol) to isolate isomers .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for fluorine (δ ~110 ppm in ¹⁹F NMR) and methoxy protons (δ ~3.8 ppm in ¹H NMR). Anomalies in aromatic proton splitting indicate steric strain .
- X-ray crystallography: Resolves torsional angles (e.g., 15°–25° between pyrazole and quinoline planes) and confirms substituent positions (e.g., ortho vs. para fluorine placement) .
- HPLC-MS: Quantifies purity (>98% for biological assays) and detects halogenated byproducts (e.g., Cl⁻ adducts from incomplete fluorination) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme inhibition: Test against COX-2 (IC₅₀ via ELISA) due to structural similarity to known pyrazoloquinoline inhibitors .
- Anticancer activity: MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines; compare EC₅₀ values with 5-FU controls .
- Solubility profiling: Use shake-flask method (PBS pH 7.4) to determine logP (predicted ~3.5) and guide formulation for in vivo studies .
Advanced Research Questions
Q. How do substituent variations (e.g., 3-fluorophenyl vs. 4-chlorophenyl) impact target binding affinity and selectivity?
Methodological Answer:
- SAR Studies: Replace 3-fluorophenyl with 4-chlorophenyl and compare COX-2 inhibition (ΔIC₅₀ = 1.2 µM vs. 0.8 µM) . Fluorine’s electronegativity enhances hydrogen bonding with Arg120 in COX-2’s active site .
- Computational Modeling: Docking (AutoDock Vina) reveals 4-methoxyphenyl’s π-stacking with Tyr355, while bulkier substituents (e.g., Br) reduce fit .
- Crystallography: Compare ligand-enzyme complexes (PDB: 6XYZ) to validate substituent-induced conformational changes .
Q. How can contradictory data in cytotoxicity assays (e.g., high potency in vitro but low in vivo efficacy) be resolved?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid CYP3A4-mediated demethylation of the 4-methoxy group (t₁/₂ < 30 min) .
- Formulation Adjustments: Use PEGylated liposomes to enhance bioavailability; compare AUC₀–24h (e.g., 12 µg·h/mL vs. 3 µg·h/mL for free compound) .
- Off-Target Profiling: Screen against kinase panels (Eurofins) to identify unintended targets (e.g., EGFR inhibition at 10 µM) .
Q. What strategies address low regioselectivity during pyrazoloquinoline ring formation?
Methodological Answer:
- Catalytic Control: Use CuI/1,10-phenanthroline to favor 4,3-c quinoline fusion over 3,4-b isomers (95:5 ratio at 80°C) .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize transition states for cyclization, reducing byproduct formation by 40% .
- Microwave Irradiation: Shortens reaction time (20 min vs. 12 h) and minimizes thermal degradation of fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
